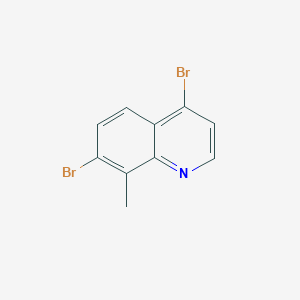

4,7-Dibromo-8-methylquinoline

Description

Significance of the Quinoline (B57606) Heterocycle in Organic and Medicinal Chemistry

The quinoline ring system, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a prominent heterocyclic scaffold in the fields of organic and medicinal chemistry. usm.eduresearchgate.net Recognized as a "privileged scaffold," its versatile structure is a key component in numerous compounds with a wide array of pharmacological activities. orientjchem.orgnih.gov Quinoline derivatives have been extensively investigated and developed as anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral agents. orientjchem.orgnih.govbiointerfaceresearch.com

The significance of this heterocycle also lies in its presence in various natural products, particularly alkaloids, which has spurred further interest in its medicinal applications. orientjchem.org The ability to modify the quinoline structure at various positions allows chemists to fine-tune its biological and chemical properties, leading to the design of novel and potent therapeutic candidates. researchgate.netorientjchem.org Its structural versatility makes it a cornerstone for the synthesis of complex molecules and new drugs. researchgate.net For instance, quinoline-based drugs like chloroquine (B1663885) and mefloquine (B1676156) have been pivotal in antimalarial therapy. biointerfaceresearch.com

The Role of Halogenation in Modulating Quinoline Reactivity and Biological Activity

Halogenation, the introduction of halogen atoms like bromine or chlorine into the quinoline structure, is a critical strategy for modulating the molecule's reactivity and biological profile. rsc.org Introducing halogens can significantly alter a compound's electronic properties, lipophilicity, and metabolic stability. These modifications can enhance the pharmacological activity and efficacy of quinoline derivatives. researchgate.net

Bromoquinolines, in particular, are valuable intermediates in organic synthesis. The bromine atoms serve as versatile handles for further functionalization through cross-coupling reactions, allowing for the introduction of various substituents. nih.gov This subsequent modification is a key strategy for developing new compounds with enhanced biological properties. nih.gov Research has focused on developing efficient and regioselective methods for the halogenation of quinolines, as the position of the halogen atom is crucial in determining the molecule's ultimate function and activity. rsc.org Studies have demonstrated that the functionalization patterns on the quinoline scaffold, often achieved via halogenated intermediates, are important for enhancing biological effects such as antiproliferative activity. nih.gov

Structural Context of 4,7-Dibromo-8-methylquinoline within the Dibrominated Quinoline Landscape

This compound is one of many possible isomers of dibrominated and methylated quinolines. The specific substitution pattern—with bromine atoms at positions 4 and 7 and a methyl group at position 8—defines its unique chemical character compared to other isomers. The electronic and steric effects of these substituents are key determinants of the molecule's reactivity.

For comparison, other methylated dibromoquinoline isomers have been synthesized and studied. For example, 3,6-dibromo-4-methyl-2-methoxyquinoline has been used in studies of one-pot double coupling reactions, where the reactivity of the bromine atoms at the 3 and 6 positions was explored. nih.govsci-hub.se The positions of the bromine atoms influence their susceptibility to substitution, with some positions being more reactive than others in certain coupling reactions. nih.gov The variety of possible isomers, such as those listed in the table below, highlights the diverse chemical space that can be explored within this class of compounds.

| Compound Name | CAS Number | Molecular Formula | Key Structural Features |

|---|---|---|---|

| This compound | 1189105-53-0 | C₁₀H₇Br₂N | Bromines at C4 and C7; Methyl at C8 |

| 3,6-Dibromo-4-methyl-2-methoxyquinoline | Not specified in results | C₁₁H₉Br₂NO | Bromines at C3 and C6; Methyl at C4; Methoxy (B1213986) at C2 nih.gov |

| 7-Bromo-4-chloro-8-methylquinoline | 1189106-50-0 | C₁₀H₇BrClN | Bromine at C7, Chlorine at C4; Methyl at C8 sigmaaldrich.com |

| 5,7-Dibromo-2-methylquinolin-8-ol | Not specified in results | C₁₀H₇Br₂NO | Bromines at C5 and C7; Methyl at C2; Hydroxyl at C8 nih.gov |

| 7-Bromo-8-methylquinoline (B592043) | 809248-61-1 | C₁₀H₈BrN | Single Bromine at C7; Methyl at C8 |

Overview of Research Trajectories for this compound and Related Methylated Dibromoquinolines

Research involving this compound and its relatives primarily focuses on two interconnected areas: the development of novel synthetic methodologies and the use of these compounds as building blocks for more complex, functional molecules.

A significant research trajectory is the exploration of regioselective functionalization. Studies on related dibromoquinolines, such as 3,6-dibromo-4-methyl-2-methoxyquinoline, have investigated selective coupling reactions to replace the bromine atoms one at a time, although achieving high selectivity can be challenging. nih.govsci-hub.se Another key area is the development of efficient and metal-free halogenation techniques to produce these starting materials with high precision. rsc.org

These dibrominated compounds are valuable precursors for creating libraries of quinoline derivatives to be screened for biological activity. nih.gov For example, the synthesis of this compound-3-carboxylic acid ethyl ester demonstrates the use of the dibrominated core to build more elaborate structures. evitachem.com The overarching goal of this research is to leverage the unique substitution patterns of compounds like this compound to synthesize new chemical entities with potential applications in medicinal chemistry and materials science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,7-dibromo-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br2N/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSCXAMGLWRXHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C(C=CN=C12)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670929 | |

| Record name | 4,7-Dibromo-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189105-53-0 | |

| Record name | 4,7-Dibromo-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4,7 Dibromo 8 Methylquinoline

Advanced Strategies for Regioselective Bromination of 8-Methylquinoline (B175542) Scaffolds

Regioselectivity is the paramount challenge in the synthesis of 4,7-Dibromo-8-methylquinoline. The electron-donating methyl group at the C-8 position influences the electronic density of the quinoline (B57606) ring, thereby directing incoming electrophiles. Research has focused on developing methods to selectively functionalize the C-4 and C-7 positions.

The most direct approach to synthesizing brominated quinolines is through electrophilic aromatic substitution. For 8-substituted quinolines, the regioselectivity is highly dependent on the nature of the substituent and the reaction conditions. researchgate.net Direct bromination of 8-methylquinoline using molecular bromine (Br₂) often occurs in organic solvents like chloroform (B151607) or acetonitrile (B52724) at room temperature or slightly elevated temperatures.

However, achieving the specific 4,7-dibromo substitution is challenging due to the activation of multiple positions on the quinoline ring. The methyl group at position 8 tends to direct bromination to other positions, such as C-5 and C-7. researchgate.net Optimization requires careful control over the stoichiometry of the brominating agent, reaction temperature, and the potential use of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to polarize the bromine molecule. Over-bromination and the formation of isomeric by-products are common issues that necessitate precise condition management and purification steps like recrystallization or column chromatography.

Table 1: Parameters for Direct Bromination of 8-Methylquinoline Derivatives

| Parameter | Condition/Reagent | Purpose & Challenges | Citation |

| Brominating Agent | Molecular Bromine (Br₂) | Primary source of electrophilic bromine. | |

| Solvent | Chloroform (CHCl₃), Acetonitrile (CH₃CN) | Provides a medium for the reaction. | researchgate.net |

| Temperature | Room Temperature | To control reaction rate and minimize by-products. | |

| Control | Dropwise addition of Bromine | Crucial to manage the reaction rate and prevent over-bromination. | |

| Workup | Aqueous Sodium Bicarbonate | To neutralize excess bromine and acidic by-products. |

To circumvent some of the challenges associated with direct bromination and to develop more sustainable methods, metal-free C–H halogenation has emerged as a significant area of research. researchgate.net These protocols avoid the use of metal catalysts, reducing cost and potential contamination of the final product. For the halogenation of 8-substituted quinolines, reagents such as trihaloisocyanuric acid have been used effectively. researchgate.net

N-bromosuccinimide (NBS) is another common metal-free brominating agent used in these syntheses. researchgate.net The selectivity in these reactions is dictated by the inherent reactivity of the C-H bonds within the quinoline scaffold, influenced by the electronic effects of the 8-methyl group. These methods can offer high generality and proceed under mild conditions, sometimes at room temperature and open to the air, making them operationally simple. researchgate.net

Oxidative conditions can play a crucial role in facilitating C-H functionalization reactions, including bromination. In some advanced protocols, an external oxidant is used to enable the catalytic cycle. For instance, copper-promoted bromination of quinoline derivatives can be achieved using a bromide source like hydrobromic acid (HBr) in the presence of an oxidant. rsc.org

Multistep Synthesis Routes to this compound and its Precursors

When direct bromination proves inefficient or lacks the required selectivity, multistep synthetic sequences are employed. These routes involve the creation of functionalized precursors that are then used to construct the final target molecule.

The synthesis of complex quinoline derivatives often involves a combination of reaction types. For example, the compound this compound-3-carboxylic acid ethyl ester is a derivative whose synthesis inherently requires both bromination of the quinoline ring and an esterification step. evitachem.com This approach involves creating a quinoline core that already contains a carboxylic acid or related functional group at the C-3 position. This group can then be esterified before or after the regioselective bromination at the C-4 and C-7 positions. This strategy allows for the introduction of multiple points of functionality on the quinoline scaffold, which can be useful for further chemical modifications.

Classical named reactions for quinoline synthesis, such as the Skraup and Doebner-von Miller reactions, can be adapted to produce brominated quinolines by using halogenated starting materials. The Skraup synthesis, for example, typically involves reacting an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent to form the quinoline ring.

To create a brominated methylquinoline, one could start with a brominated and methylated aniline derivative. For instance, a synthesis could potentially start from a precursor like 3-Bromo-5-methylaniline (B1274160). Reacting this starting material under Skraup conditions would build the quinoline ring system with the bromine and methyl groups already in place. This method is powerful for establishing the core structure with the desired substitution pattern embedded from the beginning of the sequence.

Table 2: Illustrative Skraup Condensation for a Bromo-methylquinoline

| Component | Reagent/Condition | Role | Citation |

| Starting Material | 3-Bromo-5-methylaniline | Provides the benzene (B151609) ring and pre-installed substituents. | |

| Cyclizing Agent | Glycerol in H₂SO₄ | Forms the pyridine (B92270) part of the quinoline ring. | |

| Oxidant | Nitrobenzene or Arsenic Acid | Facilitates the final aromatization to the quinoline core. | |

| Temperature | ~135°C | Required to drive the condensation and cyclization. |

Derivatization from 8-Hydroxy-2-methylquinoline and Related Building Blocks

The synthesis of substituted quinolines often begins with readily available precursors. 8-Hydroxy-2-methylquinoline is a common starting point for various quinoline derivatives. nih.gov Alkylation of the hydroxyl group can be achieved through simple substitution with alkyl halides in a basic medium. nih.gov Furthermore, the methyl group at the 2-position and the hydroxyl group at the 8-position can be manipulated to introduce other functionalities. For instance, oxidation of 8-hydroxy-2-methylquinoline with selenium dioxide can yield 8-hydroxy-2-quinolinecarbaldehyde. nih.gov

While direct synthesis of this compound is a primary route, derivatization from related structures provides alternative pathways. For instance, the synthesis of 7-bromo-8-methylquinoline (B592043) can be accomplished through methods like the Skraup condensation, starting from 3-bromo-5-methylaniline and glycerol in the presence of an acid and an oxidizing agent. Direct bromination of 8-methylquinoline using N-bromosuccinimide (NBS) in a suitable solvent can selectively introduce a bromine atom at the 7-position. smolecule.com

Advanced Synthetic Transformations Involving the this compound Core

The bromine atoms at positions 4 and 7 of the this compound core are key to its utility as a synthetic intermediate. These positions are reactive sites for a variety of transformations, allowing for the introduction of diverse functional groups and the construction of more elaborate molecules.

Nucleophilic Aromatic Substitution Reactions of Bromoquinolines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic halides. wikipedia.org In bromoquinolines, the bromine atoms can act as leaving groups, being displaced by various nucleophiles. smolecule.com This type of reaction is particularly effective in heteroaromatic systems like quinoline, where the ring nitrogen can help stabilize the negative charge in the reaction intermediate. wikipedia.org The reactivity of the bromo substituents allows for the introduction of a wide range of functionalities, including amines, thiols, and alkoxides. smolecule.com The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before the bromide ion is expelled. govtpgcdatia.ac.in

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, in particular, is widely used to couple aryl halides with aryl boronic acids. The bromine atoms on the this compound core are excellent handles for such transformations, enabling the introduction of various aryl and heteroaryl groups. smolecule.com These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.net The ability to selectively couple at the bromine-substituted positions opens up pathways to a vast array of functionalized quinoline derivatives. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromoquinolines

| Bromoquinoline Reactant | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |

| 6,8-dibromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | Pd(PPh₃)₂Cl₂ | 6,8-diaryl-1,2,3,4-tetrahydroquinoline | High | researchgate.net |

| 5,7-dibromo-8-methoxyquinoline | Substituted phenylboronic acids | Pd(PPh₃)₂Cl₂ | 5,7-diaryl-8-methoxyquinoline | 70-85% | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Formylation and Other Electrophilic Aromatic Substitution Strategies

Formylation, the introduction of a formyl group (-CHO), is another important transformation for functionalizing the quinoline ring. The Vilsmeier-Haack reaction is a common method for formylating electron-rich aromatic and heteroaromatic compounds. frontiersin.org For quinoline derivatives, the position of formylation is influenced by the existing substituents on the ring. nih.gov In some cases, formylation can be achieved through palladium-catalyzed carbonylation of the corresponding bromides. researchgate.net Other electrophilic aromatic substitution reactions can also be employed to further modify the quinoline core, although the presence of two deactivating bromine atoms on this compound would generally direct incoming electrophiles to other available positions.

Green Chemistry Approaches in Brominated Quinoline Synthesis (e.g., Microwave Irradiation)

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. journaljpri.com Microwave-assisted organic synthesis has emerged as a valuable green chemistry technique, often leading to shorter reaction times, higher yields, and reduced solvent usage compared to conventional heating methods. nih.govajrconline.org The principle behind microwave heating involves the direct interaction of electromagnetic radiation with the molecules in the reaction mixture, leading to rapid and uniform heating. ajrconline.org This technology has been successfully applied to the synthesis of various heterocyclic compounds, including quinolones. nih.govgoogle.com The use of microwave irradiation can be particularly advantageous in the synthesis and functionalization of brominated quinolines, contributing to more sustainable chemical processes. journaljpri.comwiley.com

Chemical Reactivity, Mechanistic Insights, and Electronic Structure

Reaction Mechanisms of Bromination on the Quinoline (B57606) Ring System

The introduction of bromine atoms onto a quinoline ring is typically achieved through an electrophilic aromatic substitution mechanism. For 8-substituted quinolines, the nature and position of the substituent, along with reaction conditions, determine the regioselectivity of the bromination. researchgate.net

The synthesis of polybromoquinolines is a complex process, as the first bromine substituent deactivates the ring towards further electrophilic attack. rsc.org However, using a sufficient excess of the brominating agent and controlling reaction conditions can yield di- or tri-bromo derivatives. researchgate.netnih.gov The formation of specific isomers like 4,7-Dibromo-8-methylquinoline is highly dependent on the precise synthetic route, which may involve multi-step processes rather than a simple one-pot dibromination.

Influence of Substituent Effects on Regioselectivity and Reaction Kinetics

Substituents on the quinoline nucleus profoundly direct the position and rate of electrophilic attack. The methyl group at the C-8 position is an electron-donating group, which activates the carbocyclic (benzene) portion of the quinoline ring for electrophilic substitution, particularly at the ortho (C-7) and para (C-5) positions. smolecule.com

Conversely, the bromine atom is an electron-withdrawing group, which deactivates the ring, but it is also an ortho, para-director for subsequent substitutions. Therefore, in the bromination of 8-methylquinoline (B175542), the first bromine atom is strongly directed to the C-7 or C-5 position. Studies on 8-substituted quinolines (with activating groups like -OH, -OCH₃, -NH₂) confirm that bromination typically yields 5-bromo and 5,7-dibromo derivatives. researchgate.net The formation of a 4,7-dibromo product is less common, suggesting that the substitution at the C-4 position in the electron-deficient pyridine (B92270) ring likely occurs under different conditions or via an alternative mechanism, possibly on a modified quinoline precursor. google.com Reaction kinetics are also affected; lower temperatures can enhance regioselectivity but slow the reaction rate.

Table 1: Influence of Reaction Conditions on Quinoline Bromination

| Reagent/Condition | Effect | Reference(s) |

| N-Bromosuccinimide (NBS) | Common brominating agent, used for electrophilic substitution. | |

| Bromine (Br₂) | Standard reagent for electrophilic aromatic bromination. | researchgate.net |

| Lewis Acid (e.g., FeBr₃) | Catalyst used to polarize Br₂ and generate the Br⁺ electrophile. | |

| Temperature Control | Lower temperatures (0–5°C) can improve regioselectivity for monobromination. | |

| Solvent (e.g., Acetic Acid) | Can influence reaction rate and product distribution. | researchgate.net |

| Excess Brominating Agent | Use of >1.5 equivalents can lead to di- and poly-brominated byproducts. | researchgate.net |

Investigation of Intermediates and Transition States

The mechanism of electrophilic bromination on the aromatic quinoline ring proceeds through a high-energy carbocation intermediate known as an arenium ion or Wheland intermediate. In this two-step process, the electrophile (Br⁺) first attacks the π-system of the benzene (B151609) ring to form the resonance-stabilized arenium ion. The stability of this intermediate is influenced by the existing substituents. The subsequent loss of a proton from the site of attack restores the aromaticity of the ring, yielding the brominated product.

In some related reactions, such as the NBS-mediated bromination and dehydrogenation of tetrahydroquinolines, radical intermediates, including a nitrogen cation radical, have been proposed. rsc.org While the direct bromination of the aromatic quinoline ring is predominantly an ionic process, the possibility of radical pathways under specific conditions (e.g., photochemical or high-temperature) cannot be entirely dismissed. rsc.org For reactions involving N-haloimides, the formation of quaternary ammonium (B1175870) salt intermediates has also been suggested. rsc.org

Reactivity of the Bromo-Substituents and Methyl Group in Derivatization

The bromine atoms at the C-4 and C-7 positions, along with the methyl group at C-8, are functional handles that allow for extensive derivatization of the this compound scaffold. The bromo-substituents are particularly valuable for building molecular complexity.

Functional Group Interconversions and Coupling Possibilities

The carbon-bromine bonds in this compound are key sites for functional group interconversions. The bromine atoms can act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions, allowing for their replacement by various nucleophiles such as amines and thiols. smolecule.comevitachem.com

More significantly, the bromo groups are ideal for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms new carbon-carbon bonds using a palladium catalyst and an organoboron reagent, is a widely used method to elaborate bromoquinoline structures. smolecule.com The relative reactivity of the C-4 and C-7 bromine atoms in such couplings can be selectively controlled by the choice of catalyst, ligands, and reaction conditions, enabling stepwise functionalization. nih.govrsc.org Similar regioselectivity has been observed in other coupling reactions like the Stille and Heck reactions on related dihaloquinolines. nih.gov

Table 2: Potential Derivatization Reactions for this compound

| Reaction Type | Reagents/Catalyst | Potential Product | Reference(s) |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl-substituted quinoline | rsc.orgnih.gov |

| Nucleophilic Aromatic Substitution | Amines, Thiols | Amino- or Thio-substituted quinoline | evitachem.com |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl-substituted quinoline | washington.edu |

| Methyl Group Oxidation | Oxidizing agent (e.g., SeO₂) | Quinoline-8-carboxaldehyde | rsc.org |

Redox Chemistry of Quinoline Derivatives

The quinoline nucleus can participate in redox reactions, although it is a relatively stable aromatic system. The potential for oxidation or reduction can be tuned by the substituents present on the ring. scielo.br The introduction of electron-withdrawing bromine atoms generally makes reduction more favorable. Quinoline derivatives can be reduced to their dihydroquinoline counterparts.

Conversely, oxidation of the quinoline ring is also possible. For instance, some 8-hydroxyquinoline (B1678124) derivatives can be oxidized to the corresponding quinoline-5,8-diones using strong oxidizing agents like nitric acid in sulfuric acid. oup.com Furthermore, certain bromoquinol compounds have been shown to induce oxidative stress in biological systems, highlighting their role in cellular redox processes. nih.gov The redox potential of quinolines is a key parameter that influences their application in materials science and medicinal chemistry. washington.eduscielo.br

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic properties and reactivity of quinoline derivatives. researchgate.netnih.gov While specific studies on this compound are scarce, research on structurally similar compounds offers valuable information.

Computational studies on halogenated 8-hydroxy-2-methylquinolines, including the 5,7-dibromo derivative, have been used to model their adsorption onto nanocages. nih.govresearchgate.net These studies calculate global reactivity descriptors such as chemical hardness and the HOMO-LUMO energy gap. A smaller energy gap generally implies higher reactivity. researchgate.net Such calculations predict how the electronic structure influences the molecule's interaction with other species.

Furthermore, DFT calculations on a chalcone (B49325) derivative of 6,8-dibromo-2-methylquinoline (B8617807) revealed the potential for the formation of a twisted intramolecular charge transfer (TICT) excited state. researchgate.net This phenomenon, where charge separation occurs upon photoexcitation, is crucial for applications in optical materials. researchgate.net These theoretical models help rationalize the molecule's geometry, charge distribution, and spectroscopic properties, providing a predictive framework for its chemical behavior.

Density Functional Theory (DFT) Calculations for Geometrical Models and Energetics

Density Functional Theory (DFT) is a powerful computational tool used to predict the geometric and energetic properties of molecules. For quinoline derivatives, DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-311G(d,p)), are instrumental in determining optimized molecular structures, bond lengths, bond angles, and thermodynamic stability. scirp.orgnih.gov

In the case of this compound, a theoretical optimized geometry would reveal a largely planar quinoline core. The bromine atoms at positions 4 and 7, and the methyl group at position 8, would induce minor distortions in the planarity of the bicyclic system. The electron-withdrawing nature of the bromine atoms and the electron-donating effect of the methyl group would influence the electron distribution across the quinoline ring.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table is illustrative and based on typical values for similar structures, as direct experimental or computational data for the target molecule is not available in the provided search results.

| Parameter | Predicted Value |

| C-Br Bond Length (Position 4) | ~1.90 Å |

| C-Br Bond Length (Position 7) | ~1.89 Å |

| C-N-C Bond Angle | ~117° |

| Dihedral Angle (Ring) | < 2° |

The total energy calculated through DFT provides a measure of the molecule's stability. Comparative energy calculations with other isomers would indicate the relative thermodynamic stability of this compound.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. researcher.life The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. researcher.life

For substituted quinolines, the distribution of HOMO and LUMO is typically spread across the aromatic ring system. In this compound, the HOMO is expected to be localized primarily on the quinoline ring, with some contribution from the methyl group. The LUMO is also anticipated to be distributed over the quinoline core, influenced by the electron-withdrawing bromine atoms.

A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and lower stability. researcher.life Theoretical studies on similar brominated quinolines suggest that the introduction of bromine atoms tends to lower both the HOMO and LUMO energy levels and can modulate the energy gap. scirp.org

Table 2: Illustrative Frontier Orbital Energies and Energy Gap for this compound This table is for illustrative purposes, demonstrating the type of data obtained from DFT calculations. Specific values for the target molecule are not available in the search results.

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.0 to -6.5 |

| LUMO Energy | -1.5 to -2.0 |

| HOMO-LUMO Energy Gap (ΔE) | 4.0 to 4.5 |

These values are critical for predicting the molecule's behavior in chemical reactions and its potential applications in areas like materials science, where the energy gap influences optical and electronic properties.

Chemical Softness and Hardness Relationships in Complexes

Chemical hardness (η) and softness (σ) are concepts derived from DFT that quantify the resistance of a molecule to changes in its electron distribution. Hardness is directly related to the HOMO-LUMO gap (η ≈ (E_LUMO - E_HOMO) / 2), with a larger gap indicating a harder molecule. Conversely, softness is the reciprocal of hardness (σ = 1/η). Soft molecules are generally more reactive than hard molecules.

Studies on complexes of halogenated quinolines with metal ions have shown that the formation of a complex alters the electronic properties, including the chemical hardness and softness, of both the quinoline ligand and the metal center. mdpi.com A decrease in the hardness of a complex upon formation can indicate increased reactivity. mdpi.com

Table 3: Illustrative Chemical Reactivity Descriptors for this compound This table is illustrative. The values are derived from the illustrative HOMO-LUMO energies.

| Descriptor | Formula | Predicted Value (eV) |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.0 to 2.25 |

| Chemical Softness (σ) | 1 / η | 0.44 to 0.50 |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 3.75 to 4.25 |

| Chemical Potential (μ) | -χ | -3.75 to -4.25 |

These descriptors provide a quantitative measure of the reactivity of this compound and are invaluable for predicting its interaction with other chemical species to form complexes.

Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Spectroscopic Techniques for Structure Confirmation

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules in solution. While specific experimental NMR data for 4,7-Dibromo-8-methylquinoline is not widely published, analysis of closely related structures, such as 8-Bromo-2-methylquinoline, provides a strong basis for predicting its spectral characteristics.

For a compound like this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts and coupling constants of the protons on the quinoline (B57606) ring would be influenced by the positions of the two bromine atoms and the methyl group. The methyl protons would likely appear as a singlet in the upfield region of the spectrum.

The ¹³C NMR spectrum would complement the proton data, showing unique resonances for each carbon atom in the molecule. The carbon atoms bonded to the bromine atoms would exhibit shifts characteristic of halogenated aromatic systems.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methyl (C8-CH₃) | Singlet, ~2.8 | ~18-25 |

| Aromatic CH | Multiplets, ~7.3-8.9 | ~120-150 |

| Quaternary C | - | ~125-160 |

| C-Br | - | ~115-130 |

Note: These are predicted values based on analogous structures.

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₇Br₂N), high-resolution mass spectrometry (HRMS) would confirm its exact mass and molecular formula. The molecular weight of this compound is approximately 300.98 g/mol scbt.com.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques probe the functional groups and conjugated systems within the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for:

C-H stretching from the aromatic ring and the methyl group.

C=C and C=N stretching vibrations within the quinoline ring system, typically in the 1600-1450 cm⁻¹ region.

C-Br stretching vibrations, which would appear in the fingerprint region at lower wavenumbers.

Analysis of these bands confirms the presence of the core quinoline structure and the bromo and methyl substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The quinoline ring is an aromatic, conjugated system, and its UV-Vis absorption spectrum is expected to exhibit characteristic π → π* transitions. The positions of the bromine and methyl substituents would influence the wavelength of maximum absorption (λ_max). Studies on similar dibromo-hydroxyquinoline derivatives have been conducted to understand their electronic absorption spectra, which can serve as a reference for interpreting the spectrum of this compound researchgate.net.

Solid-State Structural Analysis by X-ray Crystallography

While specific crystallographic data for this compound is not available in the searched literature, X-ray crystallography on analogous compounds like 5,7-Dibromo-2-methylquinolin-8-ol provides a clear example of how this technique confirms the three-dimensional arrangement of atoms in the solid state nih.gov.

For a crystalline sample of this compound, this technique would determine precise bond lengths, bond angles, and intermolecular interactions. The data would reveal the planarity of the quinoline ring system and the spatial orientation of the substituents.

Table 2: Illustrative Crystal Data for a Structurally Similar Compound (5,7-Dibromo-2-methylquinolin-8-ol) nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 22.2221 (5) |

| b (Å) | 4.0479 (1) |

| c (Å) | 21.7221 (4) |

| **β (°) ** | 102.167 (1) |

| **Volume (ų) ** | 1910.07 (7) |

Note: This data is for a related compound and serves to illustrate the type of information obtained from X-ray crystallography.

Advanced Spectroscopic Methods for Mechanistic and Binding Studies

The interaction of small molecules like quinoline derivatives with DNA is a key area of study, particularly in the development of new therapeutic agents. Circular Dichroism (CD) spectroscopy and viscosimetry are powerful techniques used to elucidate the nature of these interactions. nih.govmdpi.com

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. researchgate.net Since DNA is a chiral macromolecule, it has a characteristic CD spectrum. The common B-form of DNA typically shows a positive band around 275-280 nm (due to base stacking) and a negative band around 245-250 nm (related to the right-handed helicity). mdpi.comresearchgate.net When a small molecule binds to DNA, it can induce conformational changes that alter this CD spectrum. researchgate.net For example, a shift from the B-form to the A-form of DNA is characterized by a decrease in the intensity of the negative band at 210 nm and an increase in the positive band around 260-280 nm. researchgate.net The formation of Z-DNA results in a spectral inversion, with a negative band near 290 nm and a positive one near 260 nm. researchgate.netmdpi.com Therefore, by monitoring these spectral changes upon the addition of a quinoline compound, researchers can determine if and how it alters the DNA's secondary structure. researchgate.net

Viscosimetry measures the viscosity of a solution. This method is particularly useful for distinguishing between different non-covalent binding modes to DNA. nih.govut.ac.ir

Intercalation: If a planar molecule, such as a quinoline ring system, inserts itself between the base pairs of the DNA double helix, it forces the helix to lengthen and become more rigid. This increase in the effective length of the DNA leads to a measurable increase in the solution's viscosity. nih.govut.ac.ir

Groove Binding or Electrostatic Interaction: When a molecule binds to the major or minor groove of DNA or interacts electrostatically with the phosphate backbone, it typically causes little to no change in the length of the DNA helix. ut.ac.ir Consequently, these binding modes result in a negligible change in the solution's viscosity. nih.govut.ac.ir

By measuring the change in viscosity of a DNA solution as a function of the concentration of a quinoline compound, the primary binding mode can be inferred. nih.gov

Interpreting DNA Interaction Studies

| Technique | Observation | Inferred Binding Mode/Effect |

|---|---|---|

| Circular Dichroism (CD) | Significant shifts in positive/negative bands | Conformational change in DNA (e.g., B → A, B → Z) |

| Minor changes in band intensity or position | Binding with no major structural perturbation | |

| Viscosimetry | Significant increase in relative viscosity | Intercalation |

| Little or no change in relative viscosity | Groove Binding / Electrostatic Interaction |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for elemental analysis. nih.gov It is capable of detecting metals and some non-metals at extremely low concentrations, often in the parts-per-trillion range. nih.gov This makes it an invaluable tool for quantifying the amount of a metal-containing drug or complex that has been taken up by cells. nih.govmdpi.com

In the study of quinoline-based therapeutics, many compounds are designed as metal complexes to enhance their biological activity. For example, quinoline derivatives are known to form stable complexes with metals like copper, rhodium, and iridium. mdpi.comresearchgate.netnih.gov To understand the efficacy of these complexes, it is crucial to measure how much of the compound actually enters the target cells.

The process involves treating cultured cells with the metal-quinoline complex for a specific duration. mdpi.comresearchgate.net Afterward, the cells are harvested, washed to remove any externally bound complex, and then lysed. The resulting cell lysate is digested, typically with strong acids, to break down all organic matter and leave the metal ions in solution. This solution is then introduced into the ICP-MS instrument, which atomizes and ionizes the sample in a high-temperature plasma. The mass spectrometer then separates the ions based on their mass-to-charge ratio, allowing for precise quantification of the target metal. nih.gov This data provides a direct measure of the intracellular concentration of the complex, enabling researchers to correlate cellular uptake with observed biological effects, such as cytotoxicity. mdpi.comresearchgate.net Laser ablation ICP-MS can even be used to map the spatial distribution of these complexes within tissues or multicellular tumor spheroids. researchgate.net

Derivatives and Analogues of 4,7 Dibromo 8 Methylquinoline: Structure Activity Relationships

Positional Isomers of Dibromo-8-methylquinolines

The specific placement of bromine atoms on the 8-methylquinoline (B175542) core profoundly influences the molecule's biological profile. While direct research on isomers such as 5,7-Dibromo-8-methylquinoline, 4,6-Dibromo-8-methylquinoline, and 3,7-Dibromo-8-methylquinoline is limited in publicly available literature, analysis of closely related and well-documented isomers provides critical insights into structure-activity relationships (SAR).

The isomer 4,8-Dibromo-2-methylquinoline is documented primarily as a chemical intermediate. sigmaaldrich.comuni.lu Its basic chemical data are available, but extensive biological activity studies are not widely reported. sigmaaldrich.comuni.lu

In contrast, the 5,7-dibromo substitution pattern is extensively studied, often in conjunction with a functional group at the C-8 position. Research consistently demonstrates that bromination at the C-5 and C-7 positions is a key factor for enhanced biological activity. nih.govresearchgate.net For example, 5,7-dibromo-8-hydroxyquinoline has been found to inhibit the human DNA topoisomerase I enzyme and exhibits notable anticancer properties. nih.gov

Conversely, the substitution pattern can also lead to inactivity. Studies on 6,8-dibromoquinoline (B11842131) revealed it had no inhibitory activity against selected cancer cell lines. However, the introduction of a nitro group at the C-5 position, yielding 6,8-dibromo-5-nitroquinoline , transformed the inert scaffold into a potent antiproliferative agent. nih.gov This highlights that the biological effect is a synergistic interplay between the positions of the bromine atoms and the electronic nature of other substituents on the quinoline (B57606) ring. nih.gov

Table 1: Properties of Selected Dibromo-methylquinoline Positional Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Research Finding |

|---|---|---|---|---|

| 4,8-Dibromo-2-methylquinoline | 1070879-55-8 | C10H7Br2N | 300.98 | Primarily available as a chemical intermediate for synthesis. sigmaaldrich.comuni.lu |

| 6,8-Dibromoquinoline | 81278-86-8 | C9H5Br2N | 286.95 | Exhibited no inhibitory activity against C6, HT29, and HeLa cancer cell lines. nih.gov |

| 6,8-Dibromo-5-nitroquinoline | Not Available | C9H4Br2N2O2 | 331.95 | Showed remarkable inhibitory activity against C6, HT29, and HeLa cancer cell lines. nih.gov |

Functionalized Dibromo-methylquinoline Derivatives

The presence of hydroxyl (-OH) or alkoxy (-OR) groups, particularly at the C-8 position, is a defining feature for many biologically active quinolines. nih.govnih.gov

5,7-Dibromo-8-hydroxy-2-methylquinoline serves as a key precursor for synthesizing new antimicrobial agents. A study demonstrated that replacing the bromine atoms of this compound with various amino groups resulted in derivatives with significantly enhanced antimicrobial activity. nih.govresearchgate.net The parent compound, 5,7-dibromo-8-hydroxyquinoline , shows notable antiproliferative activity against a range of cancer cell lines. nih.gov

5,7-Dibromo-8-methoxyquinoline is another important derivative whose synthesis from its 8-hydroxy counterpart and crystal structure have been reported. researchgate.netresearchgate.net Research on related compounds has shown that the interplay between methoxy (B1213986) and hydroxy groups is critical. For instance, the unexpected bromination of 3,6,8-trimethoxyquinoline yielded 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline , which exhibited the highest antiproliferative activity among a series of tested compounds, with IC50 values ranging from 5.45 to 9.6 μg/mL against various cancer cell lines. nih.govnih.gov This suggests that an 8-hydroxy group, in combination with 5,7-dibromo and other methoxy substitutions, can be particularly effective. nih.gov

Table 2: Anticancer Activity of 5,7-Dibromo-8-hydroxyquinoline

| Cancer Cell Line | IC50 (μg/mL) |

|---|---|

| A549 (Lung Carcinoma) | 5.8 |

| HT29 (Colon Adenocarcinoma) | 5.4 |

| MCF7 (Breast Adenocarcinoma) | 16.5 |

| HeLa (Cervical Cancer) | 18.7 |

| FL (Human Amnion) | 17.6 |

| Hep3B (Hepatocellular Carcinoma) | >1000 |

The introduction of amine and carbonyl functionalities further diversifies the biological potential of the dibromo-methylquinoline scaffold.

Amine derivatives have shown significant promise as antimicrobial agents. In a study involving 5,7-dibromo-2-methyl-8-hydroxyquinoline , the bromine atoms were replaced by various amino groups, including diethylamino, dibutylamino, dicyclohexylamino, pyrrolidino, piperidino, and piperazino moieties. nih.govresearchgate.net All the resulting amino derivatives showed a 5 to 30-fold increase in activity against test microorganisms compared to the parent compound. nih.govresearchgate.net The derivatives were particularly effective against Gram-positive bacteria. researchgate.net Specifically, the dipyrrolidino derivative was most potent against Gram-positive bacteria and yeast, while the dipiperidino derivative was most effective against Gram-negative bacteria. researchgate.net Furthermore, the synthesis of 5,7-dibromo-8-aminoquinoline has also been reported. researchgate.net

Carbonyl-substituted analogues , such as quinoline-5,8-diones, are recognized as potent antifungal, antibacterial, and cytostatic agents. researchgate.net A study focused on synthesizing aryl sulphonamides containing the 7-bromoquinoline-5,8-dione core and confirmed their antibiotic potency with MIC values ranging from 0.80-1.00 mg/ml. researchgate.net Other research has explored the synthesis of various quinoline-2-one (carbostyril) derivatives bearing different functional groups, which are known to possess a wide range of pharmacological activities. sapub.orgresearchgate.net

Table 3: Antimicrobial Activity of Amino Derivatives of 5,7-Dibromo-2-methyl-8-hydroxyquinoline

| Amino Substituent | Activity against Gram-positive bacteria | Activity against Gram-negative bacteria | Key Finding |

|---|---|---|---|

| bis(Diethylamino) | Significant | Moderate | All derivatives showed 5-30 times more activity than the parent compound. nih.govresearchgate.net |

| bis(Dibutylamino) | Significant | Moderate | |

| bis(Dicyclohexylamino) | Significant | Moderate | |

| Dipyrrolidino | Most effective | Moderate | |

| Dipiperidino | Significant | Most effective | |

| Dipiperazino | Significant | Moderate |

While information on phosphinate derivatives of dibromo-methylquinolines is scarce, the development of organometallic complexes has opened a new avenue for enhancing their biological efficacy.

Lanthanide complexes with 5,7-dibromo-8-quinolinol (H-BrQ) have been synthesized and evaluated for their anticancer properties. researchgate.net Four isostructural complexes with Samarium (Sm), Europium (Eu), Terbium (Tb), and Dysprosium (Dy) were created. These organometallic complexes exhibited enhanced cytotoxicity against BEL7404, SGC7901, and A549 cancer cell lines when compared to the free H-BrQ ligand or the corresponding lanthanide salts. researchgate.net Further investigation revealed that the lanthanide complexes interacted more strongly with DNA than the free ligand, with intercalation being the most probable mode of binding. researchgate.net

Table 4: Cytotoxicity (IC50, μM) of Lanthanide Complexes with 5,7-Dibromo-8-quinolinol

| Compound | BEL7404 (Hepatocellular Carcinoma) | SGC7901 (Gastric Cancer) | A549 (Lung Carcinoma) |

|---|---|---|---|

| H-BrQ (Ligand) | 15.2 ± 3.1 | 18.9 ± 3.5 | >50 |

| Sm Complex | 9.6 ± 2.2 | 12.5 ± 2.8 | 7.6 ± 1.5 |

| Eu Complex | 12.5 ± 2.9 | 14.6 ± 3.1 | 10.5 ± 2.3 |

| Tb Complex | 10.1 ± 2.6 | 11.3 ± 2.5 | 29.6 ± 4.6 |

| Dy Complex | 13.7 ± 3.0 | 7.5 ± 2.1 | 15.8 ± 3.2 |

Influence of Substituent Patterns on Chemical Properties and Biological Efficacy

The collective research on dibromo-methylquinoline derivatives underscores the critical role that substituent patterns play in determining their chemical properties and biological efficacy.

Position of Bromine Atoms : The location of bromine substitution is paramount. A comparative analysis shows that compounds with bromine atoms at the C-5 and C-7 positions demonstrate significant antiproliferative activity. nih.gov In contrast, a related compound, 3,6,8-tribromoquinoline, exhibited no inhibitory activity, suggesting that the 5,7-dibromo pattern is a privileged scaffold for anticancer effects. nih.gov

Nature of the Functional Group at C-8 : The C-8 position is a strategic site for modification. Derivatives with an 8-hydroxy group often show potent biological activity, including anticancer and antimicrobial effects. researchgate.netnih.gov The conversion of an 8-methoxy group to an 8-hydroxy group has been observed to enhance antiproliferative potential, indicating the importance of the hydrogen-bonding capability of the hydroxyl group. nih.gov

Synergistic Effects of Multiple Substituents : Efficacy is often the result of combined effects. For example, the transformation of the biologically inactive 6,8-dibromoquinoline into the highly active 6,8-dibromo-5-nitroquinoline by adding a single nitro group demonstrates a powerful synergistic effect. nih.gov The electron-withdrawing nature of the nitro group appears to be crucial for conferring bioactivity in this scaffold. Similarly, replacing bromine atoms with amino groups on the 5,7-dibromo-2-methyl-8-hydroxyquinoline core dramatically boosts antimicrobial potency. nih.govresearchgate.net

Halogen Effects in Broader Contexts : The influence of bromine is not limited to the quinoline core. In a study of quinazoline (B50416) derivatives, which are structurally related to quinolines, the presence of a bromine atom on a terminal phenyl ring led to higher inhibitory activity against Aurora A kinase, a target in cancer therapy. mdpi.com

Table 5: Summary of Structure-Activity Relationship Findings

| Structural Modification | Observed Impact on Biological Efficacy | Example Compounds |

|---|---|---|

| Bromine at C-5 and C-7 | Significantly enhances antiproliferative activity. nih.gov | 5,7-Dibromo-8-hydroxyquinoline, 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline |

| Bromine at C-3, C-6, and C-8 | Leads to loss of antiproliferative activity. nih.gov | 3,6,8-Tribromoquinoline |

| Addition of 5-Nitro group to 6,8-Dibromo scaffold | Induces potent antiproliferative activity in a previously inactive molecule. nih.gov | 6,8-Dibromo-5-nitroquinoline |

| 8-Hydroxy vs. 8-Methoxy group | 8-Hydroxy group is often associated with higher anticancer activity. nih.gov | 5,7-Dibromo-8-hydroxyquinoline vs. 5,7-Dibromo-8-methoxyquinoline |

| Replacement of Bromines with Amino groups | Dramatically increases antimicrobial activity (5-30 fold). nih.govresearchgate.net | Amino derivatives of 5,7-Dibromo-2-methyl-8-hydroxyquinoline |

| Formation of Organometallic Complexes | Enhances cytotoxicity against cancer cells compared to the free ligand. researchgate.net | Lanthanide complexes of 5,7-Dibromo-8-quinolinol |

Applications in Medicinal and Biological Chemistry Research

Anticancer Potential of 4,7-Dibromo-8-methylquinoline and Related Structures

Quinoline (B57606) derivatives have been extensively investigated as potential antitumor agents. nih.gov Their mechanisms of action are varied and can include inducing cell cycle arrest, disrupting cell migration, inhibiting angiogenesis, and modulating nuclear receptor responsiveness. arabjchem.orgarabjchem.org The presence of specific substituents, such as bromine atoms and hydroxyl groups, on the quinoline ring has been suggested to be favorable for exerting a strong anticancer effect. nih.gov

Cytotoxicity Studies against Various Cancer Cell Lines

While specific cytotoxicity data for this compound is not extensively detailed in the available literature, studies on structurally similar compounds highlight the potent anticancer effects of brominated quinoline derivatives.

A novel quinoline derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), demonstrated significant cytotoxic activity against several human cancer cell lines. researchgate.net The IC50 values, which represent the concentration required to inhibit 50% of cell growth, were determined for hepatocellular carcinoma (HepG2), colon carcinoma (HCT-116), breast cancer (MCF-7), and lung cancer (A549) cell lines. researchgate.net

Similarly, the R enantiomer of another derivative, chiral 5,7-dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol (referred to as 91b1), exhibited notable antitumor activity against various cancer cell lines, with its MTS50 values (a measure of cytotoxicity) being comparable or superior to the conventional chemotherapy drug Cisplatin in certain cell lines. nih.gov

Another related structure, 6,8-dibromo-1,2,3,4-tetrahydroquinoline, showed considerable antiproliferative activity against HeLa (cervical cancer), HT-29 (colon cancer), and C6 (brain tumor) cells. arabjchem.org Furthermore, hybrid molecules incorporating the 8-hydroxyquinoline (B1678124) moiety with 1,4-naphthoquinone have shown high cytotoxicity, particularly against lung (A549) and breast (MCF-7) cancer cell lines, with activity depending on the substituent at the C2′ position of the quinoline ring. mdpi.com

Table 1: Cytotoxicity of Quinoline Derivatives against Various Cancer Cell Lines| Compound | Cancer Cell Line | Cell Type | Reported Cytotoxicity (IC50/MTS50) | Reference |

|---|---|---|---|---|

| BAPPN | HepG2 | Hepatocellular Carcinoma | 3.3 µg/mL | researchgate.net |

| BAPPN | HCT-116 | Colon Carcinoma | 23 µg/mL | researchgate.net |

| BAPPN | MCF-7 | Breast Cancer | 3.1 µg/mL | researchgate.net |

| BAPPN | A549 | Lung Cancer | 9.96 µg/mL | researchgate.net |

| 91b1 | A549 | Lung Cancer | 15.38 µg/mL | nih.gov |

| 91b1 | AGS | Gastric Cancer | 4.28 µg/mL | nih.gov |

| 91b1 | KYSE150 | Esophageal Squamous Cell Carcinoma | 4.17 µg/mL | nih.gov |

| 91b1 | KYSE450 | Esophageal Squamous Cell Carcinoma | 1.83 µg/mL | nih.gov |

Mechanisms of Cancer Cell Death Induction (e.g., Apoptosis, Paraptosis)

Recent research has uncovered that certain quinoline derivatives can induce alternative forms of programmed cell death beyond apoptosis. A novel 8-hydroxyquinoline derivative, 5,7-dibromo-8-(methoxymethoxy)-2-methylquinoline (HQ-11), has been shown to induce both paraptosis and apoptosis in breast cancer cells. proquest.comresearchgate.net Paraptosis is a distinct form of programmed cell death characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria. proquest.comnih.gov

The induction of paraptosis by HQ-11 in MCF7 and MDA-MB-231 breast cancer cells was evidenced by the appearance of extensive cytoplasmic vacuoles. proquest.com This process was dependent on new protein synthesis, as pretreatment with cycloheximide inhibited vacuolation and cell death. proquest.comnih.gov The underlying mechanism involves the induction of ER stress, marked by an increase in glucose-regulated protein 78 (GRP78) and C/EBP homologous protein (CHOP). proquest.com Molecular docking studies suggest that HQ-11 may bind to the chymotrypsin-like β5 subunit of the proteasome, leading to proteasome dysfunction and aggravating ER stress. proquest.com

Furthermore, HQ-11 treatment led to the increased phosphorylation of extracellular signal-regulated kinase (ERK), and inhibiting this pathway attenuated ER stress and paraptosis. proquest.com In addition to paraptosis, HQ-11 also triggers apoptosis, partly through the activation of the ERK pathway. proquest.com This dual-mode induction of cell death makes such compounds promising candidates for anticancer therapies, particularly for tumors that have developed resistance to apoptosis-inducing agents. researchgate.netmdpi.com

DNA Interaction Studies of Quinoline Derivatives

The ability of quinoline derivatives to interact with DNA is a key aspect of their biological activity. These interactions can disrupt fundamental cellular processes such as DNA replication and transcription, leading to cytotoxic effects.

Binding Modes with Nucleic Acids (e.g., Intercalation)

Quinoline-based compounds can interact with DNA through various binding modes. One common mechanism is intercalation, where the planar quinoline ring system inserts itself between the base pairs of the DNA double helix. biorxiv.org This mode of binding is observed in compounds such as the luzopeptin antibiotics, which contain two quinoline chromophores that bisintercalate into DNA. nih.gov

Some quinoline derivatives have been shown to specifically intercalate into DNA via the minor groove. biorxiv.org For example, certain quinoline-based analogs were found to intercalate into a DNA substrate bound by the bacterial adenine methyltransferase CamA, adjacent to the target adenine. biorxiv.org This action leads to a significant conformational change in the enzyme-DNA complex, thereby inhibiting the enzyme's function. biorxiv.org Other quinoline derivatives, such as quinoline-3-carboxylic acids, have been identified as DNA minor groove-binding agents, forming hydrogen bonds with the A/T minor groove region of a B-DNA duplex. benthamdirect.com

Structure-Activity Relationships in DNA Binding

The relationship between the chemical structure of quinoline derivatives and their DNA binding affinity and specificity is a critical area of study. The nature and position of substituents on the quinoline ring can significantly influence these interactions.

For instance, studies on certain quinoline derivatives have shown that the presence of electron-withdrawing substituents at position 6 of the quinoline ring can enhance their biological activity, which is proposed to be linked to a decrease in the energy of the lowest unoccupied molecular orbital (LUMO). researchgate.net The selectivity of DNA binding is not solely attributed to the quinoline chromophores themselves. In the case of luzopeptin, the purine 2-amino group on the DNA bases is not an absolute requirement for binding, but its location can influence the preferred binding sites. nih.gov

The substitution pattern on the quinoline core plays a crucial role in determining the binding affinity. In silico molecular docking studies of 2H-thiopyrano[2,3-b]quinoline derivatives have revealed that substitutions can affect the binding affinity and the specific amino acid residues involved in the interaction with target proteins. nih.gov These structure-activity relationship (SAR) studies are essential for the rational design of new quinoline-based compounds with improved DNA binding properties and enhanced therapeutic potential. nih.govacs.org

Antimicrobial and Antiviral Activities

The quinoline scaffold is also a key component in the development of antimicrobial and antiviral agents. researchgate.netnih.gov Its rigid, planar structure can effectively intercalate into viral nucleic acids, disrupting DNA/RNA processes, while its aromatic nature allows for hydrophobic interactions with viral proteins. doi.org

In the realm of antibacterial research, the quinoline derivative HT61 has been shown to be effective against Staphylococcus aureus biofilms, a significant challenge in healthcare settings due to their antibiotic tolerance. nih.gov HT61 reduces biofilm viability and is associated with increased expression of cell wall stress and division proteins. nih.gov Other studies on quinolinequinones have demonstrated activity primarily against Gram-positive bacteria, including clinically resistant strains of Staphylococcus spp. nih.gov Similarly, novel alkynyl isoquinoline compounds have shown strong bactericidal activity against a range of Gram-positive bacteria, including methicillin- and vancomycin-resistant S. aureus (MRSA and VRSA). mdpi.com

Regarding antiviral applications, various quinoline derivatives have been synthesized and evaluated for their activity against a spectrum of viruses. doi.org For example, certain 4-oxo-4H-quinoline acylhydrazone derivatives have exhibited moderate to good in vivo antiviral activities against the Tobacco Mosaic Virus (TMV), with some compounds showing higher inactive, curative, and protective activities than the commercial inhibitor ribavirin. nih.gov Other research has identified quinoline derivatives effective against respiratory syncytial virus (RSV) and yellow fever virus (YFV). doi.org The diverse substitution possibilities on the quinoline ring enable modifications that can enhance binding affinity, selectivity, and pharmacokinetic properties, making it a versatile scaffold for developing new antiviral drugs. doi.org

Table 2: Antimicrobial and Antiviral Activity of Selected Quinoline Derivatives| Compound Type | Target Organism | Activity | Reference |

|---|---|---|---|

| HT61 (Quinoline derivative) | Staphylococcus aureus biofilms | Effective at reducing biofilm viability | nih.gov |

| Quinolinequinones (QQ2, QQ6) | Clinically resistant Staphylococcus spp. | MIC ranges of 1.22–9.76 µg/mL and 0.66–19.53 µg/mL | nih.gov |

| Alkynyl isoquinolines (HSN584, HSN739) | MRSA, VRE | Potent activity with MICs of 4 µg/mL or 8 µg/mL | mdpi.com |

| 4-Oxo-4H-quinoline acylhydrazones | Tobacco Mosaic Virus (TMV) | Higher inactive, curative, and protective activities than ribavirin | nih.gov |

| Quinoline derivative (Compound 4) | Respiratory Syncytial Virus (RSV) | EC50 of 8.6 µg/mL | doi.org |

| Quinoline derivative (Compound 6) | Yellow Fever Virus (YFV) | EC50 of 3.5 µg/mL | doi.org |

Efficacy against Pathogens and Specific Mechanisms of Action

While research on this compound is still developing, the broader family of quinoline derivatives has demonstrated significant potential in combating various pathogens. Halogenated flavones, for instance, have shown notable antibacterial properties. Specifically, 6,8-Dibromo-5,7-dihydroxyflavone and 6,8-diiodo-5,7-dihydroxyflavone have exhibited high activity against a range of bacteria with Minimum Inhibitory Concentrations (MIC) between 31.25 and 62.5 μM. researchgate.net These compounds have been identified as bacteriostatic against Propionibacterium acnes and Staphylococcus aureus, and bactericidal against Streptococcus sobrinus, S. mutans, and Salmonella typhi. researchgate.net

The mechanism of action for many quinoline-based compounds involves the inhibition of essential enzymes in pathogens. For example, sulfonamide-containing folate analogs act by inhibiting enzymes in the folate biosynthetic pathway, leading to a depletion of dihydrofolate (DHF) and subsequent growth inhibition. nih.gov

Potential against Emerging Viral Threats (e.g., SARS-CoV-2)

The quinoline scaffold has been a focal point in the search for effective antiviral agents, including against SARS-CoV-2. New quinoline-based compounds, such as quinoline-morpholine hybrids, have demonstrated significant inhibitory profiles against SARS-CoV-2 in cell culture-based models, with some derivatives showing more potent activity than the reference drug chloroquine (B1663885). nih.gov For example, certain novel quinoline derivatives have exhibited EC50 values as low as 1.5 ± 1.0 μM, compared to chloroquine's EC50 of 3.1 ± 2.7 μM. nih.gov

The antiviral mechanism of these quinoline compounds may be similar to that of chloroquine, which is known to interfere with viral entry and replication. nih.gov Furthermore, research into other chloroquine derivatives has identified potential inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. nih.gov For instance, 4-((7-chloroquinolin-4-yl)amino)phenol was designed and synthesized as a potential Mpro inhibitor, demonstrating a safer cytotoxic profile than chloroquine in cell lines. nih.gov While direct studies on this compound's anti-SARS-CoV-2 activity are not yet widely published, the promising results from related quinoline compounds suggest it could be a valuable area for future investigation.

Enzyme Inhibition and Receptor Binding Studies

Sphingosine Kinase (SphK) Inhibition

Sphingosine kinases (SphK1 and SphK2) are critical enzymes in cell signaling, catalyzing the formation of sphingosine-1-phosphate (S1P), a lipid mediator involved in cell growth, proliferation, and survival. nih.gov Overexpression of SphK is observed in various cancers, making it an attractive target for anticancer drug development. nih.govnih.govresearchgate.net

Recent studies have explored quinoline-5,8-dione-based compounds as SphK inhibitors. nih.govnih.govresearchgate.net These compounds were designed with a polar quinoline core linked to a lipophilic aryl chain to interact with the sphingosine binding site of the enzyme. nih.govnih.govresearchgate.net Research has identified that certain pyrrolidine-based quinoline-5,8-diones exhibit improved SphK1 binding efficacy. nih.govnih.gov While the anticancer activity of these specific compounds was inconclusive, they demonstrated low micromolar dual SphK1/2 inhibition, highlighting the potential of the quinoline framework for developing novel SphK inhibitors. nih.govnih.gov

Dihydrofolate Reductase (DHFR) Inhibition (Related Quinoline Sulfonamides)

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of tetrahydrofolate, a vital component for the production of purines and amino acids necessary for cell proliferation. cnr.itmdpi.com Inhibition of DHFR is a well-established strategy for antibacterial and anticancer therapies. cnr.itmdpi.com

While direct studies on this compound as a DHFR inhibitor are limited, related quinoline and quinazolinone analogs have been extensively investigated. nih.govduke.edu For example, certain 4(3H)-quinazolinone analogs have been designed to mimic the structure of methotrexate, a known DHFR inhibitor, and have shown potent DHFR inhibitory activity with IC50 values as low as 0.4 μM. nih.gov Similarly, 1,3-diaminopyrrolo[3,2-f]quinazolines have demonstrated potent inhibition of both fungal and human DHFR, with Ki values in the picomolar range. duke.edu The general mechanism of DHFR inhibition by these compounds involves competitive binding to the active site of the enzyme, preventing the reduction of dihydrofolate. nih.govcnr.it

Proteasome Dysfunction and Endoplasmic Reticulum (ER) Stress Modulation

The ubiquitin-proteasome system (UPS) is essential for degrading misfolded proteins, and its dysfunction can lead to endoplasmic reticulum (ER) stress. bohrium.com ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen, triggering the unfolded protein response (UPR). nih.govnih.govfrontiersin.org Chronic ER stress can ultimately lead to cell death. nih.gov

While direct research linking this compound to proteasome dysfunction and ER stress is not yet available, the general cellular stress responses are relevant to the study of bioactive compounds. Proteasome inhibitors have been shown to induce ER stress in various cell types. nih.gov The accumulation of misfolded proteins due to proteasome inhibition can overwhelm the ER's protein-folding capacity, leading to the activation of UPR signaling pathways. nih.govmdpi.com This interplay is a critical area of investigation in diseases characterized by protein misfolding, such as neurodegenerative disorders and cancer. frontiersin.org

Impact on Cellular Signaling Pathways (e.g., ERK, JNK)

The extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways are key components of the mitogen-activated protein kinase (MAPK) signaling cascade, which regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. nih.govnih.gov

The impact of specific quinoline derivatives on these pathways is an active area of research. For instance, in the context of oncogenic transformation by the v-Rel protein, strong and sustained activation of both the ERK and JNK pathways is observed. nih.gov Inhibition of MAPK activity in these transformed cells can impair their growth. nih.gov Conversely, some cellular stressors can lead to the activation of JNK, which can have either pro-apoptotic or anti-apoptotic roles depending on the cellular context. nih.gov For example, glutamine deprivation can stimulate ER stress, leading to JNK activation. nih.gov The modulation of ERK and JNK signaling is a common mechanism through which bioactive compounds exert their cellular effects, and investigating the influence of this compound on these pathways could reveal important aspects of its biological activity.

Interactive Data Tables

Table 1: Efficacy of Related Halogenated Flavones against Pathogens

| Compound | Target Pathogen | Activity Type | MIC (μM) |

| 6,8-Dibromo-5,7-dihydroxyflavone | Propionibacterium acnes | Bacteriostatic | 31.25-62.5 |

| 6,8-Dibromo-5,7-dihydroxyflavone | Staphylococcus aureus | Bacteriostatic | 31.25-62.5 |

| 6,8-Dibromo-5,7-dihydroxyflavone | Streptococcus sobrinus | Bactericidal | 31.25-62.5 |

| 6,8-Dibromo-5,7-dihydroxyflavone | Streptococcus mutans | Bactericidal | 31.25-62.5 |

| 6,8-Dibromo-5,7-dihydroxyflavone | Salmonella typhi | Bactericidal | 31.25-62.5 |

| 6,8-Diiodo-5,7-dihydroxyflavone | Various Bacteria | Bacteriostatic/Bactericidal | 31.25-62.5 |

Table 2: Antiviral Activity of Novel Quinoline Derivatives against SARS-CoV-2

| Compound | EC50 (μM) | Reference Drug | Reference EC50 (μM) |

| Novel Quinoline-Morpholine Hybrid 1 | 1.5 ± 1.0 | Chloroquine | 3.1 ± 2.7 |

| 4-((7-chloroquinolin-4-yl)amino)phenol | - | Chloroquine | - |

Table 3: DHFR Inhibition by Related Quinoline Analogs

| Compound Class | Specific Analog | Target | Potency |

| 4(3H)-Quinazolinones | Compound 30 | Mammalian DHFR | IC50 = 0.4 μM |

| 4(3H)-Quinazolinones | Compound 31 | Mammalian DHFR | IC50 = 0.4 μM |

| 1,3-Diaminopyrrolo[3,2-f]quinazolines | - | Fungal DHFR | Ki = 7.1 pM |

| 1,3-Diaminopyrrolo[3,2-f]quinazolines | - | Human DHFR | Ki = 0.1 pM |

Role as a Pharmaceutical Scaffold and Ligand in Metal-Based Drugs

The quinoline moiety is a significant scaffold in the development of medicinal agents. When incorporated into metal complexes, these compounds often exhibit enhanced biological activity compared to the free ligands. This approach has generated highly active compounds, some of which show high selectivity against various disease models.

Quinoline derivatives, including this compound, serve as versatile scaffolding molecules in the ongoing search for more effective bioactive compounds. The combination of quinoline-based ligands with transition metals often results in complexes with improved activity and selectivity.

Design and Synthesis of Metal Complexes (e.g., Lanthanide, Platinum)

The synthesis of metal complexes involving quinoline derivatives is a key area of research in medicinal chemistry. The choice of the metal and the specific substitutions on the quinoline ring play a crucial role in determining the structure and, consequently, the biological activity of the resulting complex.

Lanthanide Complexes:

The synthesis of lanthanide complexes with 5,7-dibromo-8-quinolinol has been reported. For instance, four mononuclear and isostructural lanthanide complexes with 5,7-dibromo-8-quinolinol (H-BrQ) were synthesized: [Sm(BrQ)3(H2O)2]·0.5H2O, [Eu(BrQ)3(H2O)2]·1.33EtOH·0.33H2O, [Tb(BrQ)3(H2O)2]·0.5H2O, and [Dy(BrQ)3(H2O)2]·1.167EtOH·0.33H2O. researchgate.net These complexes were synthesized by reacting the lanthanide salt with the quinoline ligand.

Furthermore, five novel lanthanide(III) complexes with mixed ligands, including 5,7-dibromo-8-quinolinoline derivatives, have been synthesized. nih.gov These complexes are [Lu(Me)(MBrQ)2NO3], [Ho(MeO)(MBrQ)2NO3], [Ho(Me)(MBrQ)2NO3], [La(Me)2(BrQ)2NO3], and [Sm(Me)(BrQ)2(CH3OH)NO3]. nih.gov The synthesis involved the use of 2,2'-bipyridyl and 5,7-dibromo-8-quinolinoline derivatives as chelating ligands. nih.gov

A stepwise and modular synthesis approach has been utilized to create radical-bridged lanthanide heterobimetallic complexes. chemrxiv.org This method allows for the selective combination of different lanthanide ions by tailoring the ancillary ligand environment. chemrxiv.org

Platinum Complexes:

The synthesis of platinum(II) complexes with 5,7-dibromo-2-methyl-8-quinolinol (H-BrQ) as a ligand has been described. One such complex is [Pt(BrQ)(DMSO)Cl] (BrQ-Pt). nih.gov Single-crystal X-ray diffraction revealed a four-coordinated square planar geometry for the Pt(II) ion in this complex. nih.gov

Another synthetic approach involves reacting PtCl2 with quinoline-based Sb ligands to form L-type Pt complexes. acs.org For example, the reaction of PtCl2 with one equivalent of (SbQ3) or (SbQ2Ph) in MeCN at 85 °C yielded the complexes (SbQ3)PtCl2 and (SbQ2Ph)PtCl2, respectively. acs.org

Evaluation of Selectivity and Efficacy of Metal-Quinoline Complexes

The biological activity of metal-quinoline complexes is often evaluated through in vitro cytotoxicity assays against various cell lines. The selectivity is typically assessed by comparing the activity against cancer cells versus normal cells.

Lanthanide Complexes:

Lanthanide complexes of 5,7-dibromo-8-quinolinol have demonstrated enhanced cytotoxicity against several cancer cell lines compared to the free ligand or the corresponding lanthanide salts. researchgate.net For example, the IC50 values of the samarium and terbium complexes against BEL7404 cells were 9.6 ± 2.2 and 10.1 ± 2.6 μM, respectively, while the dysprosium complex showed an IC50 of 7.5 ± 2.1 μM against SGC7901 cells. researchgate.net

The mixed-ligand lanthanide(III) complexes also exhibited significant cytotoxicity. nih.gov Notably, the complexes MeOMBrQ-Ho and MeMBrQ-Ho showed superior cytotoxic activity against HeLa cells, with IC50 values of 1.00 ± 0.34 nM and 125.00 ± 1.08 nM, respectively, which is significantly more potent than cisplatin (13.11 ± 0.53 μM). nih.gov These complexes were found to inhibit telomerase and target mitochondria, leading to DNA damage-mediated apoptosis. nih.gov Furthermore, MeOMBrQ-Ho demonstrated a tumor growth inhibition rate of 50.8% in a HeLa mouse xenograft model. nih.gov

Platinum Complexes:

The platinum(II) complex, BrQ-Pt, showed notable anticancer activity. The T-24 bladder cancer cells were particularly sensitive to this complex, with an IC50 value of 18.02 ± 1.05 μM. nih.gov In comparison, a similar complex with a dichloro-substituted quinoline ligand (ClQ-Pt) was even more potent, with an IC50 of 5.02 ± 0.62 μM against T-24 cells, and was more selective for these tumor cells over normal HL-7702 cells. nih.gov Mechanistic studies indicated that these platinum complexes induce cell cycle arrest at the S phase and cause mitochondrial dysfunction. nih.gov

Table 1: Cytotoxicity of Lanthanide-Quinoline Complexes

| Complex | Cell Line | IC50 (μM) |

|---|---|---|

| [Sm(BrQ)3(H2O)2]·0.5H2O | BEL7404 | 9.6 ± 2.2 |

| [Tb(BrQ)3(H2O)2]·0.5H2O | BEL7404 | 10.1 ± 2.6 |

| [Dy(BrQ)3(H2O)2]·1.167EtOH·0.33H2O | SGC7901 | 7.5 ± 2.1 |

| MeOMBrQ-Ho | HeLa | 0.00100 ± 0.00034 |

| MeMBrQ-Ho | HeLa | 0.12500 ± 0.00108 |

| Cisplatin | HeLa | 13.11 ± 0.53 |

Table 2: Cytotoxicity of Platinum-Quinoline Complexes

| Complex | Cell Line | IC50 (μM) |

|---|---|---|

| BrQ-Pt | T-24 | 18.02 ± 1.05 |

| ClQ-Pt | T-24 | 5.02 ± 0.62 |

Pharmacokinetic Considerations in Drug Development